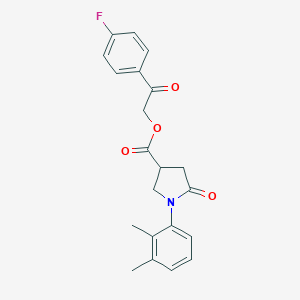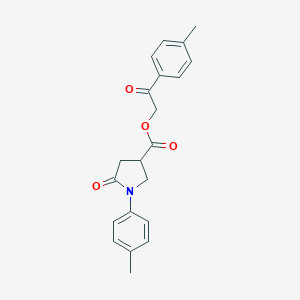
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has shown significant potential in scientific research applications. It is a pyrrolidine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations and has a high selectivity for certain enzymes and proteins. However, one of the limitations of using the compound is its relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further explore its potential in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more effective synthesis methods that can improve the yield and purity of the compound. Additionally, future studies may focus on the development of analogs and derivatives of the compound that may have improved potency and selectivity.
合成方法
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been achieved using various methods. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with 2,3-dimethylphenyl acetic acid in the presence of a catalyst such as triethylamine. The resulting product is then reacted with pyrrolidine-2,5-dione to yield 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
科学研究应用
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential in the treatment of Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H20FNO4 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20FNO4/c1-13-4-3-5-18(14(13)2)23-11-16(10-20(23)25)21(26)27-12-19(24)15-6-8-17(22)9-7-15/h3-9,16H,10-12H2,1-2H3 |
InChI 键 |
POEYYVKIUKWNFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)C |
规范 SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)


![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)




